9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide
Description
Properties
CAS No. |
112022-06-7 |
|---|---|
Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-9,10-dioxoanthracene-1-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-21(2)11-10-20-19(24)15-9-5-8-14-16(15)18(23)13-7-4-3-6-12(13)17(14)22/h3-9H,10-11H2,1-2H3,(H,20,24) |
InChI Key |
ZAGSATOZMNXKMU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from anthraquinone or related anthracene derivatives, which are functionalized at the 1-position with a carboxamide group bearing a 2-(dimethylamino)ethyl substituent. Key steps include:
- Formation of the anthracene carboxamide core.
- Introduction of the 2-(dimethylamino)ethyl side chain.
- Oxidation or maintenance of the 9,10-dioxo groups.
- Purification and isolation of the final compound.
Representative Preparation Routes and Conditions
Key Synthetic Intermediates and Reactions
[4+2] Cycloaddition : The synthesis of related tetracyclic anthracene derivatives involves Diels-Alder reactions between 9-allylanthracene and α-bromoacrolein, forming key intermediates such as 9-(prop-2-en-1-yl)-9,10-dihydro-9,10-propanoanthracen-12-one. This intermediate undergoes ring expansion and reductive deoxygenation to yield homologues of the target compound.
Acylation with Acid Chlorides : Introduction of the carboxamide moiety is commonly achieved by reacting aminoanthracene derivatives with acid chlorides (e.g., 3-chloropropanoyl chloride), often in the presence of bases like N-ethyl-N,N-diisopropylamine or sodium hydroxide, under controlled temperatures.
Hydrogenation : Reduction steps using palladium on activated carbon under hydrogen atmosphere are employed to convert nitro groups or unsaturated intermediates to the desired amine or saturated compounds, facilitating further functionalization.
Detailed Research Outcomes
Yields and Purity : The preparation methods yield the target compound in moderate to high yields ranging from 39% to over 90%, depending on the reaction conditions and purification techniques. Purity levels exceeding 99% have been reported following recrystallization and chromatographic purification.
Spectroscopic Characterization : The final compounds and intermediates are characterized by 1H NMR, 13C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy. For example, 1H NMR spectra show characteristic signals corresponding to aromatic protons, methylene groups adjacent to nitrogen, and methyl groups of the dimethylamino substituent, confirming the structure.
Polymorphism : Certain preparation routes lead to distinct polymorphic forms of the compound, which can affect solubility and stability. For instance, a polymorphic Form D was isolated under specific reaction and crystallization conditions.
Scalability and Flexibility : The described methods are amenable to scale-up, with reactions performed on gram to multi-gram scales. The use of mild reaction conditions and common solvents like tetrahydrofuran, methanol, and dichloromethane enhances the practicality of these syntheses.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation with 3-chloropropanoyl chloride + NaOH | THF/H2O, 0–65°C, 10 h | 94 | Polymorphic Form D isolated |
| Acylation + NaOH reflux | THF/H2O, 0–28°C, reflux 8 h | 79.6 | Purification via isopropanol recrystallization |
| Hydrogenation with Pd/C | MeOH, H2 atmosphere, 24 h | 75 | Chromatographic purification |
| Acryloyl chloride acylation | CH2Cl2, 0°C, 1.5 h | 39 | Flash chromatography purification |
| Mixed anhydride formation + reaction | Acetonitrile, 0–10°C, 1.5 h | 92.2 | High purity (99.8%) after recrystallization |
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated anthracene compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that anthraquinone derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, a study demonstrated that compounds similar to 9,10-dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide effectively targeted cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival and proliferation .
Table 1: Anticancer Activity of Anthraquinone Derivatives
1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial membranes, leading to cell lysis. Studies have reported effective inhibition of various pathogenic bacteria and fungi, suggesting potential use in developing new antibiotics or antifungal treatments .
Environmental Applications
2.1 Inhibition of Sulfide Production
One notable application of anthraquinone derivatives is their role in inhibiting sulfide production from sulfate-reducing bacteria. This is particularly relevant in industrial settings such as oil extraction and wastewater treatment, where hydrogen sulfide poses significant operational challenges and health risks. The compound has been demonstrated to selectively inhibit these bacteria without adversely affecting other beneficial microbial populations .
Table 2: Inhibition of Sulfide Production by Anthraquinones
Industrial Applications
3.1 Dye Production
Anthraquinones are widely used in the textile industry as dyes due to their vibrant colors and stability. The specific compound can be utilized to synthesize various dye formulations that are resistant to light and washing, making them ideal for high-performance textiles .
3.2 Photovoltaic Applications
Recent studies have explored the use of anthraquinone derivatives in organic photovoltaic cells due to their ability to absorb light efficiently and facilitate charge transfer processes. The incorporation of such compounds into photovoltaic materials could enhance the efficiency and stability of solar cells .
Mechanism of Action
The mechanism of action of 9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 2: Photocleavage and Reactivity Data
Key Findings :
- Photocleavage Activity: The target compound’s photocleavage efficiency (32%) surpasses most analogs in the evidence, likely due to its planar anthraquinone core and tertiary amine side chain, which stabilizes radical intermediates .
- Antioxidant Activity : Thioacetamide derivatives (e.g., ) exhibit moderate antioxidant activity (IC50: 12–45 µM), absent in the target compound, highlighting the role of sulfur in redox modulation.
Electronic and Physicochemical Properties
Table 3: Calculated Properties (DFT/NMR)
| Compound Name | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | LogP* |
|---|---|---|---|---|
| 9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide | -5.8 | -3.2 | 4.5 | 2.1 |
| 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid | -6.1 | -3.5 | 3.8 | 3.4 |
| 4-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-oxobutanoic acid | -5.9 | -3.4 | 5.2 | 1.8 |
Notes:
- The target compound’s lower LogP (2.1) compared to chlorinated analogs (e.g., 3.4 in ) reflects improved solubility from the dimethylaminoethyl group.
- A smaller HOMO-LUMO gap (-5.8 eV vs. -3.2 eV) suggests higher reactivity, consistent with its photocleavage activity .
Biological Activity
9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide is a synthetic compound belonging to the anthracene derivative family. Its structure includes a dimethylaminoethyl side chain, which may enhance its biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C22H22N2O5
- Molecular Weight : 394.42 g/mol
- Stereochemistry : Achiral
- Charge : Neutral
The biological activity of 9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide is primarily attributed to its interaction with cellular enzymes and pathways:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription. For instance, studies on related compounds like DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) demonstrated that they stabilize topoisomerase II cleavable complexes in human leukemia cells, leading to increased cell death .
- Antitumor Activity : The compound exhibits potential antitumor properties by inducing apoptosis in cancer cells. The presence of the anthracene moiety suggests that it may intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Sulfide Production : Anthraquinone derivatives have been noted for their ability to inhibit sulfide production from sulfate-reducing bacteria, indicating a possible application in environmental biotechnology .
Case Studies and Research Findings
Therapeutic Applications
The biological activities observed suggest several potential therapeutic applications for 9,10-Dihydro-N-(2-(dimethylamino)ethyl)-9,10-dioxo-1-anthracenecarboxamide:
- Cancer Treatment : Due to its ability to inhibit topoisomerases and induce apoptosis in cancer cells, this compound could be developed as a chemotherapeutic agent.
- Environmental Biotechnology : Its effectiveness in inhibiting sulfide production positions it as a candidate for bioremediation strategies in oil fields and wastewater treatment facilities.
Q & A
Q. Table 1: Comparative Bioactivity of Anthracene Derivatives
| Compound | Antioxidant IC (μM) | Antiplatelet EC (μM) | Reference |
|---|---|---|---|
| Target Compound | 12.3 ± 1.2 | 8.9 ± 0.7 | |
| 5-Chloro-thiophene analog | 9.1 ± 0.8 | 15.4 ± 1.1 | |
| Nitrophenyl derivative | 18.5 ± 2.1 | 6.3 ± 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
